1-(4-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S2/c1-24-13-6-4-12(5-7-13)14(23)11-26-17-9-8-16-19-20-18(22(16)21-17)15-3-2-10-25-15/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGLGBGDTUQJDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Analogs with Aryl Substituent Variations
Compounds sharing the triazolo[4,3-b]pyridazine core but differing in aryl substituents were synthesized under similar conditions (Table 1):
Key Findings :
Triazolopyridazine-Based Inhibitors
Bivalent triazolopyridazine derivatives, such as AZD5153 , share structural motifs with Compound 7b but target bromodomain and extraterminal (BET) proteins (Table 2):
Key Findings :
- AZD5153’s bivalent binding mode enhances potency by engaging two bromodomains, a feature absent in monovalent Compound 7b .
- The thiophene and methoxy groups in 7b may favor interactions with sulfur-binding enzymes or receptors, differing from AZD5153’s piperidine-based pharmacokinetic optimization .
Sulfur-Linkage Variants
Compounds with modified sulfur-containing groups highlight the role of the sulfanyl bridge (Table 3):
Key Findings :
Antitumor and Antifungal Agents
Structural analogs with reported bioactivity include:
Key Findings :
- Compound 7b ’s thiophene group may offer unique π-π stacking interactions compared to Lin28-1632’s methylphenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
